N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
説明
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic core structure with substituents at the N4 and N6 positions. The N4 group is a para-tolyl (4-methylphenyl) moiety, while the N6 substituent is a pyridin-3-ylmethyl group.
特性
IUPAC Name |
4-N-(4-methylphenyl)-6-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-12-4-6-14(7-5-12)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDGIGGJSKGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the pyridin-3-ylmethyl group: This step often involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a pyridin-3-ylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the p-tolyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
作用機序
The mechanism of action of N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
類似化合物との比較
Structural Features :
- Core : 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.
- N4 substituent : p-Tolyl (enhances lipophilicity and aromatic interactions).
The compound’s molecular formula is estimated as C18H17N7 (molecular weight ≈ 331.4 g/mol), derived by replacing the 4-methoxyphenyl group in the structurally similar compound from with a p-tolyl group .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine-4,6-diamines exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives
Key Observations:
Substituent Effects on Activity :
- N4 Position :
- Electron-donating groups (e.g., p-tolyl, 4-methoxyphenyl) may enhance interactions with hydrophobic pockets in target proteins. In contrast, halogenated or bulky substituents (e.g., 3-chloro-4-methylphenyl) could improve selectivity for specific enzymes, as seen in kinase inhibitors .
- The PRMT5 inhibitor in uses a 3,4-dimethylphenyl group, suggesting steric bulk at N4 is critical for binding .
- N6 Position :
- The 2-(dimethylamino)ethyl group in enhances solubility and may facilitate interactions with charged residues .
Biological Relevance :
Table 2: Physicochemical Properties of Selected Compounds
生物活性
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇N₇
- Molecular Weight : 331.4 g/mol
- CAS Number : 1105252-62-7
The structure of the compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the pyridinyl and p-tolyl substituents contributes to its pharmacological profile.
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines often act as inhibitors of various kinases and enzymes involved in critical cellular processes. For instance:
- CK1 Inhibition : Compounds similar to N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine have been identified as inhibitors of casein kinase 1 (CK1), which is implicated in cancer and neurodegenerative diseases. A study highlighted that certain derivatives exhibited IC50 values in the nanomolar range against CK1, indicating potent inhibitory effects .
- EGFR Inhibition : The compound's structural analogs have demonstrated efficacy as epidermal growth factor receptor (EGFR) inhibitors. Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, suggesting potential for treating resistant cancer forms .
Biological Activity Summary
| Biological Target | Activity | IC50 Value |
|---|---|---|
| CK1 | Inhibitor | ~78 nM |
| EGFR (wild-type) | Inhibitor | 0.016 µM |
| EGFR (T790M mutant) | Inhibitor | 0.236 µM |
Case Studies
- Case Study on CK1 Inhibition :
-
EGFR Targeting :
- Another investigation into new 1H-pyrazolo[3,4-d]pyrimidine derivatives revealed that specific modifications led to significant anti-proliferative effects in A549 lung cancer cells and HCT-116 colorectal cancer cells. The most effective derivative induced apoptosis and cell cycle arrest at S and G2/M phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
